molecular formula C16H14N2O5 B260878 N-acetyl-2-({4-nitrobenzyl}oxy)benzamide

N-acetyl-2-({4-nitrobenzyl}oxy)benzamide

Cat. No.: B260878
M. Wt: 314.29 g/mol
InChI Key: AUJAOCXGMNGJBN-UHFFFAOYSA-N
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Description

N-acetyl-2-({4-nitrobenzyl}oxy)benzamide is a benzamide derivative characterized by a nitrobenzyloxy substituent at the 2-position of the benzamide core and an acetyl group on the nitrogen atom. The 4-nitrobenzyl group is a common electron-withdrawing substituent that influences electronic and steric properties, while the acetyl group may modulate solubility and metabolic stability .

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-acetyl-2-[(4-nitrophenyl)methoxy]benzamide

InChI

InChI=1S/C16H14N2O5/c1-11(19)17-16(20)14-4-2-3-5-15(14)23-10-12-6-8-13(9-7-12)18(21)22/h2-9H,10H2,1H3,(H,17,19,20)

InChI Key

AUJAOCXGMNGJBN-UHFFFAOYSA-N

SMILES

CC(=O)NC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound ~314.28 (calculated) Acetyl, 4-nitrobenzyloxy Hypothesized high metabolic stability -
4-Bromo-N-(2-nitrophenyl)benzamide 335.15 Bromo, 2-nitrophenyl Crystalline, two asymmetric molecules
4-Nitro-N-(3-nitrophenyl)benzamide 287.22 Dual nitro groups Stable solid derivative
2-(Acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide 307.28 Acetyloxy, thiazolyl High solubility in DMF

Table 2: Bioactivity of Nitrobenzyl-Containing Compounds

Compound Bioactivity IC₅₀/EC₅₀ Mechanism Reference
2-(4-Nitrobenzyl)-1H-benzimidazole (30) Xanthine oxidase inhibition 2.1 µM Competitive inhibition
4-Nitrobenzamide derivatives Antioxidant activity (DPPH assay) 50–75% at 100 µM Radical scavenging

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